REACTION_SMILES
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[CH3:11][C:12]([CH3:13])=[CH2:14].[ClH:10].[c:1]1([CH3:9])[c:2]([NH2:8])[cH:3][c:4]([NH2:7])[cH:5][cH:6]1>>[c:1]1([CH3:9])[c:2]([NH2:8])[cH:3][c:4]([NH2:7])[c:5]([C:12]([CH3:11])([CH3:13])[CH3:14])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(N)cc1N
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Name
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Type
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product
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Smiles
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Cc1cc(C(C)(C)C)c(N)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |